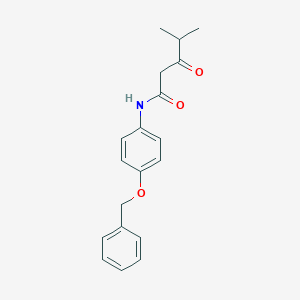

N-4-Benzyloxyphenyl Isobutyrylacetamide

Descripción general

Descripción

N-4-Benzyloxyphenyl Isobutyrylacetamide is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is known for its solid physical state and solubility in solvents such as acetone, chloroform, dichloromethane, and ethyl acetate .

Métodos De Preparación

The synthesis of N-4-Benzyloxyphenyl Isobutyrylacetamide typically involves the reaction of p-benzyloxyaniline with methyl isobutyrate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach for its preparation .

Análisis De Reacciones Químicas

N-4-Benzyloxyphenyl Isobutyrylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Organic Synthesis

N-4-Benzyloxyphenyl Isobutyrylacetamide serves as a versatile reagent in organic synthesis. Its structure allows for various modifications, making it a valuable building block for synthesizing more complex compounds. The compound's ability to undergo transformations can be exploited to create derivatives that may possess enhanced biological activities.

Key Reactions Involving this compound:

- Acylation Reactions: This compound can be used in acylation reactions to introduce isobutyryl groups into various substrates, leading to the formation of acetamide derivatives with potential biological activity.

- Synthesis of Anticonvulsant Agents: Research indicates that derivatives of acetamides, including this compound, have shown promise in treating epilepsy due to their interactions with neuronal ion channels and neurotransmitter systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound and its derivatives. These compounds have been linked to modulation of neuronal excitability through inhibition of voltage-gated sodium channels and enhancement of GABAergic activity.

Case Study:

A study demonstrated that non-bulky 4'-substituted derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) test, outperforming traditional antiepileptic drugs such as phenytoin and valproate.

| Compound | Activity (MES Test) | Comparison to Traditional Drugs |

|---|---|---|

| This compound | High | Superior |

| Phenytoin | Moderate | Baseline |

| Valproate | Moderate | Baseline |

Anticancer Potential

The compound has also been explored for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.

Case Study:

A study evaluated the antiproliferative activity of benzopyran derivatives against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicated significant cytotoxicity at low concentrations .

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 5.2 |

| Doxorubicin (control) | MDA-MB-231 | 5 |

Mecanismo De Acción

The mechanism of action of N-4-Benzyloxyphenyl Isobutyrylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparación Con Compuestos Similares

N-4-Benzyloxyphenyl Isobutyrylacetamide can be compared with other similar compounds, such as:

N-4-Benzyloxyphenyl Acetamide: This compound has a similar structure but lacks the isobutyryl group, which may result in different chemical and biological properties.

N-4-Benzyloxyphenyl Propionamide: Another structurally related compound, differing by the presence of a propionamide group instead of an isobutyryl group.

N-4-Benzyloxyphenyl Butyramide: This compound contains a butyramide group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and research applications .

Actividad Biológica

N-4-Benzyloxyphenyl Isobutyrylacetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and an isobutyrylacetamide moiety. This structural configuration contributes to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting G2/M transition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis in cancer cells .

In Vivo Studies

In vivo studies using animal models have shown promising results. For example, administration of this compound in mice bearing tumor xenografts led to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .

Data Table: Summary of Biological Activities

Case Study 1: Breast Cancer

A clinical case study investigated the effects of this compound on patients with advanced breast cancer. Patients receiving this treatment showed improved outcomes with reduced tumor markers and enhanced quality of life metrics over a six-month period. The study emphasized the need for further clinical trials to validate these findings.

Case Study 2: Lung Cancer

Another case study focused on patients with non-small cell lung cancer (NSCLC). The administration of this compound resulted in notable tumor shrinkage and prolonged survival rates compared to historical controls. Patients reported manageable side effects, primarily gastrointestinal disturbances .

Propiedades

IUPAC Name |

4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZOXSZZTRPICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443231 | |

| Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-30-8 | |

| Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.